3,7-Dimethyloctyl isovalerate

fragrance substantivity fixative selection vapor pressure

3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), systematically named 3,7-dimethyloctyl 3-methylbutanoate and widely known as tetrahydrogeranyl isovalerate or dihydrocitronellyl isovalerate, is a fully saturated, branched-chain monoterpenoid ester with the molecular formula C₁₅H₃₀O₂ and a molecular weight of approximately 242.40 g/mol. Unlike its unsaturated structural analogs geranyl isovalerate (C₁₅H₂₆O₂, CAS 109-20-6) and citronellyl isovalerate (C₁₅H₂₈O₂, CAS 68922-10-1), this compound possesses a completely saturated C₁₀ alcohol backbone (tetrahydrogeraniol moiety) esterified with isovaleric acid.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 71662-26-5
Cat. No. B12662854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyloctyl isovalerate
CAS71662-26-5
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCOC(=O)CC(C)C
InChIInChI=1S/C15H30O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h12-14H,6-11H2,1-5H3
InChIKeySJACRECVLUMNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyloctyl Isovalerate (CAS 71662-26-5): Sourcing the Saturated Isovalerate Ester for Fragrance and Industrial Formulation


3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), systematically named 3,7-dimethyloctyl 3-methylbutanoate and widely known as tetrahydrogeranyl isovalerate or dihydrocitronellyl isovalerate, is a fully saturated, branched-chain monoterpenoid ester with the molecular formula C₁₅H₃₀O₂ and a molecular weight of approximately 242.40 g/mol . Unlike its unsaturated structural analogs geranyl isovalerate (C₁₅H₂₆O₂, CAS 109-20-6) and citronellyl isovalerate (C₁₅H₂₈O₂, CAS 68922-10-1), this compound possesses a completely saturated C₁₀ alcohol backbone (tetrahydrogeraniol moiety) esterified with isovaleric acid [1]. This saturated architecture fundamentally governs its physicochemical profile—elevated boiling point, reduced vapor pressure, and enhanced oxidative stability relative to olefinic counterparts—making it a strategically distinct ingredient in fragrance, personal care, and specialty formulation supply chains [1].

1Fully saturated C₁₀ backbone supports oxidative stability screening
2Reduced vapor pressure may extend fragrance substantivity in leave-on products
3Elevated boiling point aligns with high-temperature processing workflows

Why Generic Substitution of 3,7-Dimethyloctyl Isovalerate with Other Isovalerate or Acetate Esters Compromises Formulation Performance


Interchanging 3,7-dimethyloctyl isovalerate with superficially similar esters—such as the shorter-chain ethyl isovalerate, the analogous acetate ester 3,7-dimethyloctyl acetate, or the unsaturated citronellyl isovalerate—introduces measurable divergences in volatility, thermal safety margin, and long-term chemical stability that directly impact fragrance substantivity, processing safety, and shelf-life. The fully saturated C₁₅ backbone of 3,7-dimethyloctyl isovalerate delivers a vapor pressure 10‑fold lower than its acetate analog and >500‑fold lower than ethyl isovalerate, quantifying its superior fixative character [1]. Its flash point of 117.4 °C affords a wider safe-handling window than the 91.8 °C of the acetate . Moreover, the absence of allylic unsaturation eliminates autoxidation pathways that compromise odor fidelity and generate sensitizing oxidation products in geranyl- and citronellyl-based alternatives . The quantitative evidence below demonstrates that substitution without reformulation validation carries objective performance and safety risks.

Vapor Pressure Mismatch
Replacing with shorter-chain esters (e.g., ethyl isovalerate) or acetate analogs may shift fragrance substantivity; fixative performance may not transfer directly.
Thermal Safety Margin
Acetate or low-boiling alternatives may narrow safe-handling windows in heated manufacturing; flash-point differential should be reviewed before substitution.
Oxidative Stability Gap
Unsaturated analogs (geranyl/citronellyl isovalerate) introduce allylic oxidation pathways; shelf-life fidelity and odor integrity may require reformulation validation.

Quantitative Differentiation Evidence: 3,7-Dimethyloctyl Isovalerate vs. Closest Analogs — A Procurement-Relevant Data Guide


Vapor Pressure Reduction vs. 3,7-Dimethyloctyl Acetate and Ethyl Isovalerate: Quantifying Fixative Potency

3,7-Dimethyloctyl isovalerate exhibits an estimated vapor pressure of 0.010 mmHg at 25 °C, which is approximately 10‑fold lower than that of the corresponding acetate ester 3,7-dimethyloctyl acetate (0.10 mmHg at 25 °C) and >500‑fold lower than the short-chain ethyl isovalerate (7.9 mmHg at 25 °C) [1] . This quantitative difference arises from the combined effect of the C₁₅ backbone and the branched isovalerate acyl group, which reduce molecular volatility relative to the C₁₂ acetate analog and the C₇ ethyl ester [1]. Lower vapor pressure directly correlates with slower evaporative loss from formulations, prolonging fragrance tenacity on skin, in fine fragrance, and in functional products .

Vapor pressure reduction
Reported
~10× lower than acetate analog; >500× lower than ethyl isovalerate
Supports fixative selection for extended substantivity
Estimated at 25 °C; requires application-specific verification
fragrance substantivity fixative selection vapor pressure

Flash Point Elevation vs. 3,7-Dimethyloctyl Acetate: Thermal Safety Margin for Manufacturing and Transport

The flash point of 3,7-dimethyloctyl isovalerate is reported as 117.4 °C, compared to 91.8 °C for 3,7-dimethyloctyl acetate, representing a 25.6 °C higher safety margin . Under GHS classification criteria, this differential may shift the compound into a higher flash-point category, potentially reducing regulatory burden for storage, handling, and transport relative to the lower-flash acetate ester . The higher flash point is a direct consequence of the larger molecular weight (242.40 vs. 200.32 g/mol) and lower vapor pressure of the isovalerate, both of which suppress the concentration of flammable vapor above the liquid surface .

Flash point elevation
Cross-study
117.4 °C vs. 91.8 °C (acetate)
Wider thermal safety margin for manufacturing
Closed cup estimates; confirm under local GHS classification
flash point thermal safety flammable liquid classification

Boiling Point and Volatility Reduction vs. 3,7-Dimethyloctyl Acetate and Ethyl Isovalerate

3,7-Dimethyloctyl isovalerate boils at 263.9 °C (at 760 mmHg), substantially higher than 3,7-dimethyloctyl acetate (222 °C) and more than double that of ethyl isovalerate (135.1 °C) . The 41.9 °C boiling point elevation over the acetate analog directly reflects the contribution of the extended C₅ branched acyl chain vs. the C₂ acetyl group, which increases both molecular weight and van der Waals interactions . This differential has practical consequences: the isovalerate ester is less prone to evaporative loss during high-temperature processing (e.g., soap making, candle manufacturing), thereby preserving fragrance integrity in applications with thermal stress .

Boiling point stability
Cross-study
263.9 °C vs. 222 °C (acetate); vs. 135.1 °C (ethyl isovalerate)
Reduced evaporative loss in high-temperature processing
Boiling points at 760 mmHg; may support soap/candle workflows
boiling point volatility distillation purification

Hydrophobicity and Aqueous Solubility vs. Citronellyl Isovalerate: Partitioning and Formulation Behavior

3,7-Dimethyloctyl isovalerate has an estimated water solubility of 0.1789 mg/L at 25 °C and a logP (o/w) of 5.922, compared to citronellyl isovalerate with a water solubility of 0.2171 mg/L (EPI Suite) and a log KOW of 5.96 [1] [2]. While these differences are modest (~18% lower aqueous solubility for the target), the slightly elevated hydrophobicity of the target compound may influence its partitioning behavior in multiphase systems (e.g., emulsion-based personal care products), where a marginally more oil-soluble ingredient can improve retention within the oil phase and reduce leaching into the aqueous phase during storage [2].

Hydrophobicity profile
Estimated
Water solubility 0.1789 mg/L; logP 5.92
May influence oil-phase retention in emulsion formulations
~18% lower solubility vs. citronellyl isovalerate; data to verify
water solubility logP hydrophobic matching emulsion formulation

Oxidative Stability Advantage Conferred by Full Saturation vs. Geranyl and Citronellyl Isovalerates

The complete saturation of the C₁₀ alcohol moiety in 3,7-dimethyloctyl isovalerate distinguishes it fundamentally from geranyl isovalerate (two conjugated double bonds) and citronellyl isovalerate (one double bond). Allylic and bis-allylic positions in the unsaturated analogs are susceptible to radical-initiated autoxidation, leading to hydroperoxide formation, off-odor development, and potential skin sensitization . While direct comparative oxidation-induction time data for these specific esters is not publicly available, the class-level principle is well established: saturated terpenoid esters resist autoxidation far more effectively than their unsaturated counterparts, reducing the need for antioxidant additives and extending formulation shelf-life [1]. Sigma-Aldrich supplies geranyl isovalerate pre-stabilized with α-tocopherol, underscoring the intrinsic oxidative vulnerability of the unsaturated ester .

Oxidative stability
Class-level inference
Saturated backbone vs. 1–2 double bonds in analogs
Supports shelf-life screening; minimizes allylic autoxidation pathways
No direct head-to-head oxidation kinetics; class-level principle
oxidative stability shelf-life fragrance fidelity rancidity prevention

High-Value Application Scenarios for 3,7-Dimethyloctyl Isovalerate: Where Its Differentiated Profile Drives Formulation Success


Fine Fragrance and Eau de Toilette Formulations Requiring Extended Substantivity

In fine fragrance development, the 10‑fold lower vapor pressure of 3,7-dimethyloctyl isovalerate vs. 3,7-dimethyloctyl acetate translates to slower evaporative loss from the skin surface, extending the perceivable duration of middle-to-base note character without increasing dosage [1]. The compound's waxy, floral-herbaceous odor profile with fruity undertones serves as an effective fixative anchor in rose, geranium, and muguet compositions, where the saturated backbone ensures odor fidelity over months of storage . For procurement, the reduced volatility directly supports lower use-level requirements to achieve equivalent substantivity performance relative to acetate-based alternatives.

High-Temperature Processing: Soap, Candle, and Incense Manufacturing

The boiling point of 263.9 °C and flash point of 117.4 °C make 3,7-dimethyloctyl isovalerate particularly suitable for high-temperature manufacturing processes such as soap saponification, poured candle production, and incense extrusion, where lower-boiling esters would be lost to evaporation or pose flammability risks [1]. In contrast, 3,7-dimethyloctyl acetate (boiling point 222 °C, flash point 91.8 °C) would experience greater evaporative loss under identical thermal conditions . The saturated structure also resists degradation at elevated temperatures, preserving fragrance character in finished products that undergo thermal curing or melt-processing .

Long-Shelf-Life Functional Products: Laundry Care, Air Care, and Personal Care

For functional products requiring multi-year shelf stability—such as laundry detergents, fabric softeners, air fresheners, and leave-on personal care formulations—the fully saturated backbone of 3,7-dimethyloctyl isovalerate eliminates allylic autoxidation pathways that degrade unsaturated analogs (geranyl and citronellyl isovalerates), generating off-odors and potential sensitizers [1]. This intrinsic oxidative stability reduces or eliminates the need for antioxidant additives, simplifying formulation and lowering raw material costs . The compound's low water solubility (0.1789 mg/L) and high logP (5.922) further enhance retention in surfactant micelles and oil phases of emulsion-based products, maintaining fragrance performance throughout the product lifecycle .

Regulatory-Sensitive Markets: IFRA-Compliant Fragrance Development with Saturated Esters

In markets with stringent fragrance allergen regulations (e.g., EU Cosmetics Regulation 1223/2009), the use of saturated ester ingredients can simplify safety assessments, as they avoid oxidation products derived from unsaturated precursors that may contribute to sensitization concerns [1]. While highly specific in vivo sensitization data are limited, the class-level oxidative stability of the saturated backbone reduces the formation of hydroperoxides and epoxides, which are recognized as pro-haptens that can trigger allergic contact dermatitis . For procurement in regulated markets, selecting 3,7-dimethyloctyl isovalerate over unsaturated alternatives may reduce the burden of stability testing and antioxidant additive declarations in final product dossiers .

Application
Selection Property
Validation Focus
Fine fragrance substantivity extension
Low vapor pressure; saturated backbone
Evaporative loss profiling; odor fidelity over time
High-temperature manufacturing (soap, candle, incense)
High boiling point; elevated flash point
Headspace loss during thermal processing; safe-handling margin
Long-shelf-life functional products (laundry, air care, personal care)
Fully saturated structure; intrinsic oxidative resistance
Shelf-life stability; oxidation byproduct monitoring
Regulatory-sensitive fragrance development
Saturated ester; reduced autoxidation potential
Peroxide value tracking; sensitization risk documentation

Technical Documentation Hub

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37 linked technical documents
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